
Lercanidipine hydrochloride
Descripción general
Descripción
El hidrocloruro de lercanidipina es un bloqueador de los canales de calcio que pertenece a la clase de las dihidropiridinas. Se utiliza principalmente como un agente antihipertensivo para controlar la presión arterial alta. Al relajar y dilatar los vasos sanguíneos, permite que la sangre circule más libremente, lo que reduce la presión arterial y alivia la carga de trabajo del corazón .
Métodos De Preparación
La síntesis de hidrocloruro de lercanidipina implica varios pasos clave:
Esterificación: La diketena y el 3-hidroxipropionitrilo se esterifican en presencia de un álcali para generar acetoacetato de propionitrilo.
Condensación y Ciclización: El acetoacetato de propionitrilo, el 3-nitrobenzaldehído y el 3-amido-metil crotonato sufren condensación y ciclización, seguidas de una acidificación hidrolítica de un solo paso para obtener el núcleo principal de la lercanidipina.
Esterificación y Cristalización: El núcleo principal se esterifica bajo la catálisis del cloruro de tionilo y la dimetilformamida, seguida de cristalización para producir hidrocloruro de lercanidipina de alta pureza
Análisis De Reacciones Químicas
El hidrocloruro de lercanidipina experimenta varias reacciones químicas:
Oxidación: Puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar su estructura, lo que puede alterar sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución, particularmente las que involucran el grupo nitro, pueden producir varios derivados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mechanism of Action
Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. Unlike earlier generations of calcium channel blockers, lercanidipine demonstrates a higher degree of vascular selectivity and minimal sympathetic activation, which contributes to its sustained antihypertensive effects without causing acute hypotension or reflex tachycardia .
Bioavailability and Metabolism
Lercanidipine is well-absorbed but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 10% . It is metabolized by cytochrome P450 3A4, which can be influenced by concomitant medications that inhibit or induce this enzyme . The drug's half-life allows for once-daily dosing, maintaining effective blood pressure control over 24 hours .
Clinical Applications
Hypertension Management
Lercanidipine is primarily indicated for the treatment of mild to moderate hypertension. Studies have shown that it effectively lowers diastolic blood pressure by 5-7 mmHg more than placebo . It has been compared favorably with other antihypertensives such as amlodipine and nifedipine, showing similar efficacy with fewer side effects like ankle edema .
Renal Protection
In patients with diabetes and renal impairment, lercanidipine has demonstrated protective effects against renal damage induced by angiotensin II. It has been associated with a significant decrease in microalbuminuria and improvement in creatinine clearance, highlighting its potential role in renal protection .
Emerging Research Applications
Transdermal Delivery Systems
Recent studies have explored the transdermal delivery of lercanidipine using chemical enhancers and ultrasound. This method aims to improve drug absorption and therapeutic efficacy while minimizing systemic side effects associated with oral administration . The application of ultrasound has shown promise in enhancing the permeation of lercanidipine across biological membranes.
Combination Therapies
Lercanidipine is often used in combination with other antihypertensive agents to achieve better blood pressure control. Its compatibility with various drug classes enhances its utility in treating patients with complex cardiovascular profiles .
Case Studies
Mecanismo De Acción
El hidrocloruro de lercanidipina ejerce sus efectos inhibiendo la entrada de calcio extracelular a través de las membranas de las células musculares lisas vasculares y miocárdicas. Esta inhibición se produce mediante la deformación del canal de calcio, la interferencia con los mecanismos de control de iones y la interrupción de la liberación de calcio del retículo sarcoplásmico. La consiguiente disminución de los niveles de calcio intracelular provoca la dilatación de las arterias coronarias y sistémicas, el aumento del suministro de oxígeno al tejido miocárdico, la disminución de la resistencia periférica total y la reducción de la presión arterial sistémica .
Comparación Con Compuestos Similares
El hidrocloruro de lercanidipina se compara con otros bloqueadores de los canales de calcio como la amlodipina, la nifedipina y la felodipina. Si bien todos estos compuestos comparten un mecanismo de acción similar, el hidrocloruro de lercanidipina se destaca por su alta permeabilidad de membrana y sus efectos de larga duración. También tiene una menor incidencia de efectos adversos en comparación con las dihidropiridinas más antiguas .
Compuestos Similares
- Amlodipina
- Nifedipina
- Felodipina
- Isradipina
El hidrocloruro de lercanidipina destaca por su perfil farmacocinético único y su potencial para menos interacciones medicamentosas .
Actividad Biológica
Lercanidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used in the management of hypertension. Its unique pharmacological profile, characterized by high vascular selectivity and lipophilicity, contributes to its effectiveness and safety in clinical applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Pharmacodynamics
Lercanidipine acts primarily as an L-type calcium channel blocker, leading to peripheral vasodilation. It exhibits a slow onset of action due to its high lipophilicity, which allows it to accumulate in cell membranes and gradually release into the bloodstream. This mechanism results in a prolonged antihypertensive effect while minimizing reflex tachycardia, a common side effect associated with other calcium channel blockers .
Key Mechanisms of Action:
- Calcium Channel Blockade: Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle cells, resulting in relaxation and vasodilation .
- Renal Protection: Studies indicate that lercanidipine dilates both afferent and efferent arterioles in the kidneys, maintaining intraglomerular pressure and providing renal protection independent of blood pressure reduction .
- Anti-inflammatory Effects: Lercanidipine exhibits anti-inflammatory properties that may contribute to its protective effects on target organs such as the kidneys and heart .
Pharmacokinetics
Lercanidipine is well absorbed following oral administration, with peak plasma concentrations achieved within 1.5 to 3 hours. It displays a biphasic elimination profile with a terminal half-life ranging from 8 to 10.5 hours in hypertensive patients . The drug's bioavailability is influenced by its extensive metabolism via CYP3A4, leading to significant interindividual variability based on genetic factors and concurrent medications .
Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1.5 - 3 hours post-dose |
Terminal Half-Life | 8 - 10.5 hours |
Bioavailability | Increases with dose |
Protein Binding | >98% |
Clinical Efficacy
Lercanidipine has been shown to effectively reduce blood pressure in various patient populations, including those with isolated systolic hypertension and individuals with comorbid conditions such as diabetes and renal impairment. Clinical studies report a high percentage of patients achieving normalized blood pressure levels while experiencing fewer adverse effects compared to other DHP-CCBs like amlodipine .
Clinical Study Findings:
- Hypertension Management: A significant regression of microvascular structural changes was observed in hypertensive patients treated with lercanidipine .
- Renal Protection: In animal models, lercanidipine reduced proteinuria and preserved renal function despite induced hypertension .
- Safety Profile: The drug is well tolerated, with a notably low incidence of ankle edema compared to other calcium channel blockers .
Case Studies
A notable case study involved a 49-year-old male who overdosed on lercanidipine (560 mg). The patient experienced seizures and refractory hypotension but ultimately stabilized following treatment with high-dose insulin therapy. This case highlights the need for careful monitoring of cardiovascular status during lercanidipine administration, particularly at higher doses .
Propiedades
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100427-26-7 (Parent) | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046665 | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132866-11-6, 100427-27-8 | |
Record name | Lercanidipine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lercanidipine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lercanidipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERCANIDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions into vascular smooth muscle cells. [, , , , ] This inhibition leads to vasodilation, reducing total peripheral resistance and consequently lowering blood pressure. []
A: The molecular formula of this compound is C36H41N3O6HCl, and its molecular weight is 648 g/mol. []
A: Researchers frequently employ spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray diffraction (PXRD) to characterize this compound. [] These techniques provide insights into its structural properties, thermal behavior, and potential interactions with excipients in formulations.
A: Studies have identified multiple polymorphic forms of this compound. [, , ] Polymorph V, characterized by specific X-ray diffraction patterns and a distinct DSC thermogram, is considered a stable form. [] The choice of polymorphic form during formulation development can significantly influence the drug's stability and bioavailability.
A: Employing appropriate packaging, optimizing storage conditions (temperature and humidity), and incorporating suitable excipients can enhance the stability of this compound formulations. [, ]
A: this compound exhibits poor aqueous solubility (0.000165 mg/mL), leading to dissolution-rate-limited absorption and potentially variable bioavailability. [] This poses challenges in achieving consistent therapeutic outcomes.
A: Various techniques, including solid dispersions with hydrophilic polymers like Polyethylene Glycol-6000 [], the liquisolid technique [], and the development of nanocrystals [], have shown promise in enhancing the dissolution rate and solubility of this compound. [, , ] These approaches aim to increase the drug's surface area and improve its wettability, thereby facilitating faster dissolution in biological fluids.
A: To overcome the limitations posed by its extensive first-pass metabolism, researchers have explored alternative delivery routes and formulation strategies. [, ] These include developing fast-dissolving tablets [, ], buccal mucoadhesive tablets [], transdermal patches [, ], and Solid Self Emulsifying Drug Delivery Systems (SEDDS). []
A: Formulating this compound as orally disintegrating tablets or films aims to improve patient compliance and potentially enhance its bioavailability by allowing absorption through the buccal mucosa, bypassing the first-pass metabolism in the liver. [, , ]
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the accurate and sensitive quantification of this compound in pharmaceutical formulations and biological samples. [, , , ] Other methods include Thin Layer Chromatography (TLC) with densitometric detection [] and UV-spectrophotometric methods. [, , ]
A: Analytical methods for this compound undergo rigorous validation procedures following ICH (International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use) guidelines. [, , ] This validation process includes assessing parameters such as linearity, accuracy, precision, specificity, robustness, and stability to ensure the method's suitability for its intended purpose.
A: this compound exhibits low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. [, , ]
A: Studies in rabbits have shown that this compound fast-disintegrating tablets exhibit a faster absorption rate and a shorter time to reach maximum plasma concentration (tmax) compared to conventional tablets. []
A: Researchers have utilized Apo E gene knockout hypertensive mice with atherosclerosis as a preclinical model to study the effects of this compound on elastic lamina degradation and collagen synthesis in aortic arteries. [] These studies provide insights into the drug's potential beneficial effects on cardiovascular remodeling associated with hypertension.
A: Yes, clinical trials have been conducted to compare the efficacy and safety of this compound with other antihypertensive drugs like Felodipine sustained-release in patients with mild-to-moderate hypertension. [, ] These trials provide valuable data on the drug's comparative effectiveness in a clinical setting.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.